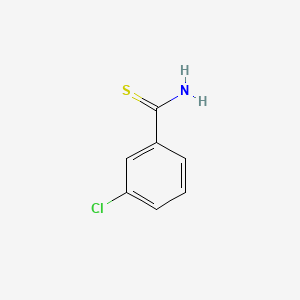![molecular formula C24H19S2.F6P<br>C24H19F6PS2 B1583999 Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate CAS No. 68156-13-8](/img/structure/B1583999.png)
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate is a chemical compound with the molecular formula C24H19F6PS2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is often used as a photoacid generator, which means it releases acid upon exposure to light, making it valuable in photolithography and other light-sensitive processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate typically involves the reaction of diphenyl sulfide with phenyl iodide in the presence of a strong acid, such as trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques, such as column chromatography, ensures that the final product meets the required specifications for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a photoacid generator in photolithography for the fabrication of microelectronic devices.
Biology: Employed in the study of light-induced biological processes.
Medicine: Investigated for potential use in drug delivery systems where controlled release of active compounds is required.
Wirkmechanismus
The primary mechanism of action for diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonium group and the release of a proton (H+). This acid generation can initiate various chemical reactions, such as polymerization or cross-linking, depending on the application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiobis(4,1-phenylene)-S,S,S’,S’-tetraphenyldisulfonium bishexafluorophosphate
- Diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate
Uniqueness
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate is unique due to its high efficiency as a photoacid generator. It offers superior performance in terms of acid generation and stability compared to similar compounds. This makes it particularly valuable in applications requiring precise control over light-induced processes .
Eigenschaften
CAS-Nummer |
68156-13-8 |
|---|---|
Molekularformel |
C24H19S2.F6P C24H19F6PS2 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
diphenyl-(2-phenylsulfanylphenyl)sulfanium;hexafluorophosphate |
InChI |
InChI=1S/C24H19S2.F6P/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-7(2,3,4,5)6/h1-19H;/q+1;-1 |
InChI-Schlüssel |
SFWSATMGMAKCIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
Key on ui other cas no. |
68156-13-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)


![2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1583923.png)
![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1583926.png)




![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)


